Dimethyl 2-(2,4-dichlorophenyl)malonate Dimethyl 2-(2,4-dichlorophenyl)malonate
Brand Name: Vulcanchem
CAS No.: 138485-31-1
VCID: VC13958696
InChI: InChI=1S/C11H10Cl2O4/c1-16-10(14)9(11(15)17-2)7-4-3-6(12)5-8(7)13/h3-5,9H,1-2H3
SMILES:
Molecular Formula: C11H10Cl2O4
Molecular Weight: 277.10 g/mol

Dimethyl 2-(2,4-dichlorophenyl)malonate

CAS No.: 138485-31-1

Cat. No.: VC13958696

Molecular Formula: C11H10Cl2O4

Molecular Weight: 277.10 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 2-(2,4-dichlorophenyl)malonate - 138485-31-1

Specification

CAS No. 138485-31-1
Molecular Formula C11H10Cl2O4
Molecular Weight 277.10 g/mol
IUPAC Name dimethyl 2-(2,4-dichlorophenyl)propanedioate
Standard InChI InChI=1S/C11H10Cl2O4/c1-16-10(14)9(11(15)17-2)7-4-3-6(12)5-8(7)13/h3-5,9H,1-2H3
Standard InChI Key QPCNTCZCPLFDQX-UHFFFAOYSA-N
Canonical SMILES COC(=O)C(C1=C(C=C(C=C1)Cl)Cl)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

Dimethyl 2-(2,4-dichlorophenyl)malonate has the molecular formula C₁₂H₁₂Cl₂O₄, corresponding to a molecular weight of 291.13 g/mol. Its structure consists of a malonate core (O=C-(C)-C(=O)-O) with two methyl ester groups and a 2,4-dichlorophenyl substituent at the central carbon (Figure 1). The chlorine atoms at the 2- and 4-positions of the phenyl ring create an electron-withdrawing effect, influencing the compound’s reactivity and stability.

Structural formula:
CH3O2C-C(Cl2C6H3)-CO2CH3\text{CH}_3\text{O}_2\text{C-C(Cl}_2\text{C}_6\text{H}_3\text{)-CO}_2\text{CH}_3

Spectroscopic Data

While direct spectroscopic data for dimethyl 2-(2,4-dichlorophenyl)malonate is limited, analogs such as dimethyl 2-(3,4-dichlorophenyl)malonate exhibit characteristic peaks in ¹H NMR (δ 3.8 ppm for methyl esters, δ 4.8 ppm for the central proton) and IR (C=O stretch at 1752 cm⁻¹, C-Cl at 750 cm⁻¹). Mass spectrometry of related compounds shows molecular ion peaks at m/z 167 (M⁺+1) .

Synthesis and Manufacturing

Chlorination of Malonate Esters

The synthesis of chlorinated malonates typically involves the reaction of dimethyl malonate with chlorinating agents. For example, dimethyl 2-chloromalonate is produced via chlorination with sulfuryl chloride (SO₂Cl₂) under controlled conditions :

Dimethyl malonate+SO2Cl2Dimethyl 2-chloromalonate+byproducts\text{Dimethyl malonate} + \text{SO}_2\text{Cl}_2 \rightarrow \text{Dimethyl 2-chloromalonate} + \text{byproducts}

Key parameters:

  • Temperature: 40–45°C to minimize dichlorination .

  • Molar ratio: 1.2 equivalents of SO₂Cl₂ per malonate group .

  • Yield: Up to 98% with 90% purity .

Pilot-Scale Production

Industrial synthesis requires scalable methods. A pilot plant procedure for dimethyl 2-chloromalonate (Table 1) offers insights into potential large-scale production :

Table 1: Pilot-Scale Synthesis of Dimethyl 2-Chloromalonate

ParameterValue
Reactor size50 L
Starting materialDimethyl malonate (20 kg)
Chlorinating agentSulfuryl chloride (24.5 kg)
Reaction time4–5 hours at 40–45°C
Yield24.71 kg (98%)
Purity90.3% (GC)

Physicochemical Properties

Solubility and Stability

Dimethyl 2-(2,4-dichlorophenyl)malonate is soluble in polar aprotic solvents (e.g., dichloromethane, THF) but insoluble in water. The electron-withdrawing chlorine atoms enhance stability against hydrolysis compared to non-chlorinated analogs.

Thermal Behavior

Differential scanning calorimetry (DSC) of similar compounds reveals melting points between 50–60°C and decomposition above 200°C .

Reactivity and Synthetic Applications

Nucleophilic Substitution

The central carbon’s acidity (pKa ≈ 9–11) facilitates deprotonation, enabling alkylation or arylation reactions:

R-X+MalonateR-Malonate+X\text{R-X} + \text{Malonate}^{−} \rightarrow \text{R-Malonate} + \text{X}^{−}

This reactivity is exploited in synthesizing α-substituted malonates for drug precursors.

Cyclocondensation Reactions

The compound participates in cycloadditions to form heterocycles. For example, reaction with hydrazines yields pyrazolidinones, bioactive motifs in agrochemicals .

Industrial and Research Applications

Agrochemical Intermediates

Dimethyl 2-(2,4-dichlorophenyl)malonate is a precursor to herbicides such as 2-[(2,4-dichlorophenyl)methyl]-4,4-dimethyl-isoxazolidin-3-one, a potent weed inhibitor .

Table 2: Key Agrochemical Derivatives

DerivativeApplicationPatent Reference
IsoxazolidinonePre-emergent herbicideAU2018314741A1
Triazolylmethylene esterFungicide intermediate866135-82-2

Pharmaceutical Development

Malonate derivatives are building blocks for non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

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